molecular formula C14H20N2O2 B5221692 4-(butyrylamino)-N-isopropylbenzamide

4-(butyrylamino)-N-isopropylbenzamide

Cat. No.: B5221692
M. Wt: 248.32 g/mol
InChI Key: KJDNNPKXOOHKGT-UHFFFAOYSA-N
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Description

4-(Butyrylamino)-N-isopropylbenzamide is a benzamide derivative characterized by a butyrylamino group (-NH-CO-(CH₂)₃-CH₃) at the para position of the benzene ring and an isopropyl substituent on the benzamide nitrogen.

Properties

IUPAC Name

4-(butanoylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10(2)3/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDNNPKXOOHKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis compare 4-(butyrylamino)-N-isopropylbenzamide with analogous compounds from the evidence, focusing on structural variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name (CAS/Abbreviation) Substituents/Modifications Molecular Weight (g/mol) Pharmacological Notes References
This compound - Butyrylamino (C₄H₇NO) at C4
- N-isopropyl
Not provided Hypothesized to modulate amide-sensitive targets (e.g., proteases, GPCRs) N/A
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) - Iodo substituent at C4
- Benzylpiperidine group
Not provided Sigma-1 receptor ligand; used in neuropharmacology studies
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) - Dichlorophenyl ethylamine chain
- Pyrrolidine moiety
Not provided High-affinity sigma receptor antagonist; studied in pain and addiction models
4-isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS 544428-45-7) - Isopropylbenzamide core
- Thiazole sulfonamide group
401.50 Potential kinase inhibitor (sulfonamide-thiazole motif common in enzyme inhibitors)
Agfa-Labs Compound (CAS 78897-65-1) - Trichlorophenyl-pyrazole
- Bulky tert-pentylphenoxy butyrylamino
700.11 Complex structure suggests use in agrochemicals or specialty polymers

Key Comparative Insights:

The isopropyl group in both the target compound and CAS 544428-45-7 provides steric bulk, which could influence metabolic stability or selectivity against off-target receptors .

Molecular Weight and Complexity: The Agfa-Labs compound (MW 700.11) exemplifies a highly specialized derivative with multiple hydrophobic groups (trichlorophenyl, tert-pentylphenoxy), likely designed for niche applications. In contrast, the target compound’s simpler structure (inferred MW ~250–300) suggests better bioavailability for drug development .

Pharmacological Hypotheses: The thiazole sulfonamide in CAS 544428-45-7 is a hallmark of kinase inhibitors (e.g., VEGFR, EGFR), implying that this compound could be repurposed for similar targets with structural optimization . BD 1008’s dichlorophenyl-pyrrolidine motif underscores the importance of aromatic and amine groups in sigma receptor binding—a feature absent in the target compound but relevant for future analog design .

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